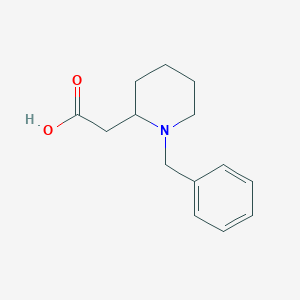

1-Benzyl-2-piperidineacetic Acid

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The piperidine ring is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.gov Its prevalence is a testament to its utility as a versatile building block in the design of new chemical entities. In medicinal chemistry, the incorporation of a piperidine scaffold can significantly influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). wikipedia.org

The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. wikipedia.org This structural flexibility makes the piperidine motif a key component in the development of drugs targeting the central nervous system (CNS), among other therapeutic areas. nih.gov

In organic synthesis, the development of novel methods for the construction and functionalization of the piperidine ring remains an active area of research. These synthetic strategies are vital for creating diverse libraries of piperidine-containing compounds for biological screening.

Research Context and Fundamental Academic Interest in the Chemical Compound

The academic interest in 1-Benzyl-2-piperidineacetic acid and its analogues stems primarily from their potential as bioactive molecules, particularly in the realm of neurodegenerative diseases. A significant body of research has focused on N-benzylpiperidine derivatives as potent and selective inhibitors of acetylcholinesterase (AChE). nih.govgoogle.com AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govgoogle.com

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural similarity to well-studied acetylcholinesterase inhibitors provides a strong rationale for its investigation. A plausible synthetic route to this compound involves the hydrolysis of its corresponding ester, ethyl 1-benzyl-2-piperidineacetate. google.com A general synthetic approach for related N-benzylpiperidine derivatives often starts with a piperidine carboxylic acid which undergoes esterification, followed by N-alkylation with a benzyl (B1604629) group, and subsequent chemical transformations.

The exploration of compounds like this compound is driven by the continuous search for new therapeutic agents with improved efficacy and safety profiles. The fundamental interest lies in understanding how subtle structural modifications to the N-benzylpiperidine scaffold can modulate biological activity, offering insights for the rational design of future drugs.

Chemical Compound Data

| Property | Value |

| IUPAC Name | (1-benzylpiperidin-2-yl)acetic acid |

| Molecular Formula | C₁₄H₁₉NO₂ |

| CAS Number | 1184689-45-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpiperidin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17)10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEKRTHWDKJFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 2 Piperidineacetic Acid

Established Synthetic Routes to the 1-Benzyl-2-piperidineacetic Acid Scaffold

The construction of the this compound molecule relies on the strategic formation of the piperidine (B6355638) ring and the concurrent or subsequent introduction of the acetic acid side chain at the C-2 position.

Palladium-Catalyzed Cyclization and Coupling Approaches to Piperidine Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for constructing heterocyclic systems like piperidine. nih.gov These reactions often proceed under mild conditions with high tolerance for various functional groups.

A variety of palladium-catalyzed reactions are employed to form the piperidine ring, which serves as the core of the target molecule. These methods include:

Reductive Coupling of Alkynones : Cationic palladium(II) complexes can catalyze the reductive cyclization of N-tethered alkynones to synthesize functionalized piperidines. This process is initiated by the hydropalladation of the alkyne, followed by an intramolecular addition to a carbonyl group and subsequent protonolysis.

Intramolecular Amination : Palladium-catalyzed intramolecular allylic amination provides a route to piperidine derivatives. The stereochemistry of these reactions can often be controlled by the choice of protecting groups on the nitrogen atom, which can act as chiral ligands. nih.gov

Heck Cyclization : The intramolecular aza-Heck reaction, particularly the 6-exo cyclization, is another palladium-catalyzed method used to form chiral piperidines with high enantioselectivity, often guided by specialized ligands like pyridine-oxazoline (Pyox). nih.govorganic-chemistry.org

Cross-Coupling Reactions : Methods like the Suzuki-Miyaura and Negishi cross-coupling reactions are instrumental. For instance, a one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation can yield functionalized piperidines from bromopyridine precursors. nih.gov Similarly, highly diastereoselective syntheses of substituted piperidines can be achieved through palladium-catalyzed Negishi coupling between piperidinylzinc reagents and aryl iodides. thieme-connect.com

A photoinduced palladium-catalyzed cascade reaction has also been developed, which involves a remote C(sp³)–H functionalization and an intramolecular Tsuji–Trost annulation to form multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com

Table 1: Overview of Palladium-Catalyzed Reactions for Piperidine Synthesis

| Reaction Type | Catalyst/Reagents | Key Features | Citations |

|---|---|---|---|

| Reductive Coupling | Cationic Palladium(II) | Cyclization of N-tethered alkynones. | |

| Allylic Amination | Palladium Catalyst | Diastereoselective intramolecular cyclization. | nih.gov |

| Aza-Heck Cyclization | Pd-Pyox Ligand | Enantioselective 6-endo or 6-exo cyclization of alkenes. | nih.govorganic-chemistry.org |

| Suzuki-Miyaura/Hydrogenation | Palladium(0) Catalyst | One-pot synthesis from bromopyridine derivatives. | nih.gov |

| Negishi Coupling | Palladium Catalyst | Diastereoselective cross-coupling of piperidinylzinc reagents. | thieme-connect.com |

| Photoinduced Cascade | Palladium Catalyst | Forms chiral piperidines from amino acid derivatives. | thieme-connect.com |

Ring-Forming Reactions for Piperidine Carboxylic Acids

Beyond palladium-catalyzed methods, several other ring-forming strategies are crucial for synthesizing the piperidine core, often incorporating or allowing for the later addition of the carboxylic acid functionality.

A primary and fundamental route is the hydrogenation of pyridine (B92270) derivatives . nih.gov Pyridine carboxylic acids, such as 2-pyridineacetic acid, can be reduced to the corresponding piperidine carboxylic acids. This transformation is typically achieved using transition metal catalysts like palladium on carbon (Pd/C), rhodium, or ruthenium under hydrogen pressure. nih.govgoogle.com For example, 2-pyridinecarboxylic acid can be reduced to 2-piperidinecarboxylic acid (pipecolic acid) in the presence of a palladium-carbon catalyst. google.com

Other significant ring-forming reactions include:

Intramolecular aza-Michael Reaction : The cyclization of N-tethered alkenes via an aza-Michael addition is a powerful tool for creating substituted piperidines, often with high diastereoselectivity. nih.gov

Cyclization of Amino Alcohols : Primary amines can undergo N-heterocyclization with diols, catalyzed by iridium complexes, to form various cyclic amines, including piperidines. organic-chemistry.org

Dieckmann Condensation : 4-Piperidones, which are versatile intermediates, can be synthesized via the addition of a primary amine to two equivalents of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil These piperidones can then be further functionalized.

Multi-component Reactions : The Ugi four-component reaction, using a piperidone, an amine, an isocyanide, and a carboxylic acid, can efficiently generate structurally diverse piperidine derivatives. ub.edu

Precursor and Intermediate Transformations for Acetic Acid Moieties

The introduction of the acetic acid group at the C-2 position is a critical step. This is often accomplished by transforming a precursor functional group that is already present on the piperidine or a pyridine precursor.

A common strategy involves the hydrolysis of a nitrile (cyano group) . For instance, a synthetic route to a related compound, 1-benzyl-4-anilinepiperidine-4-carboxylic acid, involves the hydrolysis of the corresponding 4-cyano precursor. google.com This hydrolysis can be performed under acidic conditions, for example, by heating with concentrated hydrochloric acid, which converts the nitrile first to an amide and then to the carboxylic acid. google.comdtic.mil

Another route is the transformation of an amide. The hydrolysis of a 2-piperidinecarboxamide to the corresponding carboxylic acid is a key step in some syntheses. google.com The synthesis of carfentanil, a complex piperidine derivative, demonstrates that a cyano group can be hydrolyzed to a carboxamide using cold, concentrated sulfuric acid. dtic.mil This amide can then be further converted to an ester or hydrolyzed to the acid.

Functional Group Interconversions and Derivatization Strategies

Once the this compound scaffold is assembled, its functional groups offer sites for further chemical modification.

Oxidation Reactions of the Piperidine Ring and Side Chains

The piperidine ring and its substituents can undergo various oxidation reactions. The nitrogen atom and the adjacent carbon atoms are particularly susceptible to oxidation.

Treatment of N-protected piperidines with hypervalent iodine reagents can lead to the formation of reactive N-acyliminium ions. nih.gov These intermediates can then be trapped by nucleophiles. For example, oxidation of an N-carbamate protected piperidine with iodine(III) reagents in the presence of a bromine source can lead to functionalization at the α-carbon. nih.gov

The N-benzyl group itself can also be a site of oxidation. The aerobic, solvent-free oxidation of benzyl (B1604629) alcohol derivatives to the corresponding aldehydes using a palladium oxide catalyst supported on ceria nanorods has been reported. mdpi.com While this specific reaction is on benzyl alcohol, it highlights the potential for selective oxidation of the benzylic position on the N-benzyl group of the piperidine scaffold under specific catalytic conditions.

Table 2: Oxidation Reactions on Piperidine Scaffolds

| Reaction | Reagents | Product Type | Citations |

|---|---|---|---|

| C-H Functionalization | Hypervalent Iodine [PhI(OAc)2, (PhIO)n] | α-Functionalized Piperidines (via N-acyliminium ions) | nih.gov |

| Benzyl Group Oxidation | PdOx/CeO2-NR, Air | Benzaldehydes (from benzyl alcohols) | mdpi.com |

Reduction Reactions Leading to Saturated Piperidine Derivatives

Reduction reactions are fundamental to the synthesis of the piperidine ring itself, primarily through the hydrogenation of a pyridine precursor.

Catalytic hydrogenation is the most common method for converting pyridine rings to piperidine rings. dtic.mil This reaction involves treating the pyridine derivative with hydrogen gas in the presence of a metal catalyst.

Key aspects of this reduction include:

Catalysts : A range of catalysts are effective, including rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and Raney nickel. nih.govorganic-chemistry.orgdtic.mil Heterogeneous 10% Rh/C has been shown to be effective for the complete hydrogenation of pyridines in water. organic-chemistry.org

Reaction Conditions : Conditions can range from mild (ambient temperature and pressure) to harsh (high temperature and pressure), depending on the substrate and catalyst used. nih.gov

Selectivity : In polysubstituted pyridines, the choice of catalyst and conditions can influence the stereoselectivity of the hydrogenation, leading to specific cis or trans isomers of the resulting piperidine. nih.gov

Alternative Hydrogen Sources : Besides H₂, other hydrogen sources like ammonium (B1175870) formate (B1220265) can be used with a Pd/C catalyst to reduce pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

The reduction of piperidones, formed via methods like the Dieckmann condensation, is another important route. dtic.mil Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the ketone functionality to a hydroxyl group, or under stronger conditions, can be part of a sequence to remove the carbonyl group entirely. dtic.mil

Nucleophilic Substitution Reactions for Diverse Analogue Synthesis

The structural framework of this compound allows for various modifications through nucleophilic substitution, enabling the synthesis of a wide array of analogues. The core synthesis of the parent compound itself relies on a classic nucleophilic substitution: the N-alkylation of a piperidine precursor with a benzyl halide. For instance, the reaction of a 2-piperidineacetic acid ester with benzyl bromide in the presence of a base like potassium carbonate proceeds via an SN2 mechanism to form the N-benzyl bond. chemicalbook.com

Further diversification can be achieved by leveraging the reactivity of the piperidine nitrogen or by introducing functional groups onto the aromatic ring of the benzyl group that can undergo substitution.

Key Nucleophilic Substitution Strategies:

N-Alkylation/Arylation: The piperidine nitrogen can act as a nucleophile, reacting with various electrophiles. This is fundamental for creating derivatives with different substituents on the nitrogen atom, replacing the benzyl group with other alkyl, aryl, or heterocyclic moieties.

Substitution on the Benzyl Group: For analogues with substituted aromatic rings, nucleophilic aromatic substitution (SNAr) can be employed. This typically requires the presence of strongly electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group (like a halogen) on the benzyl ring. Studies on the SNAr reactions of substituted nitrobenzenes with nucleophiles like piperidine provide insight into the kinetics and mechanisms of such transformations. nih.gov

"Click" Chemistry: Modern approaches can be used to append complex structures. For example, a derivative of this compound could be functionalized with a terminal alkyne or an azide. This would allow for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient type of nucleophilic addition, to link it to other molecules, creating complex bi-functional hybrids. fu-berlin.de

The following table summarizes representative nucleophilic substitution reactions relevant to the synthesis of piperidine derivatives.

| Reaction Type | Nucleophile | Electrophile | Key Conditions | Purpose |

| N-Benzylation | Piperidine derivative | Benzyl bromide | K2CO3, DMF | Introduction of the N-benzyl group chemicalbook.com |

| N-Alkylation | Piperazine | Propargyl bromide | Triethylamine (B128534), Dioxane | Introduction of an alkyne for "click" reactions nih.gov |

| SNAr | Piperidine | 1-Halogeno-2-nitrobenzene | Methanol | Synthesis of N-aryl piperidines nih.gov |

| Azide Synthesis | Sodium Azide | Benzyl bromide | DMF/H2O | One-pot preparation of azides for cycloaddition fu-berlin.de |

Esterification and Hydrolysis of the Acetic Acid Moiety

The carboxylic acid functional group of this compound is a key handle for chemical modification, primarily through esterification and hydrolysis. These reactions are crucial for installing protecting groups during synthesis or for creating ester-based analogues.

Esterification: Esterification involves converting the carboxylic acid into an ester. This is often a necessary step in multi-step syntheses to protect the acidic proton and increase solubility in organic solvents. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or HCl). The reaction is reversible, and removal of water is required to drive it to completion. libretexts.org

Example Reaction: this compound + Methanol ⇌ (H⁺ catalyst) ⇌ Methyl 1-benzyl-2-piperidineacetate + Water

Hydrolysis: Hydrolysis, or saponification, is the reverse of esterification, converting an ester back into the carboxylic acid. libretexts.org This is typically achieved under basic conditions, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the final step forms a carboxylate salt. libretexts.org Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Example Reaction: Methyl 1-benzyl-2-piperidineacetate + NaOH(aq) → Sodium 1-benzyl-2-piperidineacetate + Methanol

Workup: Sodium 1-benzyl-2-piperidineacetate + HCl(aq) → this compound + NaCl

Acid-catalyzed hydrolysis is also possible but is reversible and often requires a large excess of water to proceed to completion. libretexts.org

| Reaction | Reagents | Catalyst | Key Features |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H2SO4) | Reversible; requires removal of water for completion. libretexts.org |

| Hydrolysis (Saponification) | Water | Strong Base (e.g., NaOH, KOH) | Irreversible; produces a carboxylate salt and an alcohol. libretexts.org |

Stereoselective Synthesis and Chiral Resolution Techniques

The carbon at the 2-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Controlling the stereochemistry at this center is a critical aspect of its synthesis.

Enantioselective Approaches to Chiral Piperidine Centers

Enantioselective synthesis aims to produce a single enantiomer directly, avoiding the need for resolving a racemic mixture. Several modern catalytic methods have been developed for the asymmetric synthesis of chiral piperidines.

One prominent strategy involves the catalytic asymmetric reduction or functionalization of pyridine or dihydropyridine (B1217469) precursors. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can couple dihydropyridines with arylboronic acids to generate 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Subsequent reduction would yield the chiral piperidine. A similar three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction can provide access to a variety of enantioenriched 3-piperidines. nih.govorganic-chemistry.org

Another powerful approach uses chiral phosphoric acid catalysts to induce enantioselective intramolecular cyclization of unsaturated acetals, forming functionalized chiral piperidines. umich.edu Computational studies have shown this reaction proceeds through a mixed chiral phosphate (B84403) acetal (B89532) intermediate, leading to high enantioselectivities. umich.edu

| Method | Precursor | Catalyst System | Product Type | Reported ee (%) |

| Asymmetric Reductive Heck | Dihydropyridine, Arylboronic acid | Rhodium / Chiral Ligand (e.g., (S)-Segphos) | 3-Aryl-tetrahydropyridine | Up to >99 acs.org |

| Asymmetric Protoborylation | 1,2-Dihydropyridine | Copper(I) / Chiral Ligand | 3-Boryl-tetrahydropyridine | High ee reported acs.org |

| Intramolecular Cyclization | Unsaturated Acetal | Chiral Phosphoric Acid | Functionalized Piperidine | Up to 93 umich.edu |

Diastereoselective Synthesis and Control in Piperidine Systems

When synthesizing derivatives of this compound with additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. For example, introducing a substituent at the 4-position would create a second stereocenter.

A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the order of the reaction sequence dictates the stereochemical outcome, providing access to either the cis or trans diastereomer. acs.org More recent methods utilize photoredox catalysis for the C-H arylation of complex piperidines. These reactions can proceed with high diastereoselectivity, often under thermodynamic control, where the product epimerizes to the more stable diastereomer. nih.gov For instance, photoredox-catalyzed arylation of all-cis substituted piperidines can yield the anti-stereoisomer with high selectivity. nih.gov

Iron-catalyzed thermodynamic equilibration is another eco-friendly approach for synthesizing substituted cis-2,6-piperidines with high diastereoselectivity. organic-chemistry.org

| Method | Substrate | Key Reagent/Catalyst | Diastereoselectivity |

| Sequential Substitution | Acylated piperidine | Grignard reagents, Reducing agents | High dr, controllable by reaction order acs.org |

| Photoredox C-H Arylation | Substituted piperidine | Photoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) | High dr (e.g., >95:5), often for the thermodynamic product nih.gov |

| Intramolecular Cyclization | β-enaminoesters | Corey–Chaykovsky reaction | High diastereoselectivity for bicyclic intermediates nih.gov |

Resolution Methodologies for Racemic this compound and its Derivatives

When an enantioselective synthesis is not employed, a racemic mixture of this compound is produced. Resolution is the process of separating these enantiomers.

Classical resolution involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the acid is regenerated from each diastereomeric salt by treatment with a strong acid.

Modern industrial methods often rely on chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers on an analytical or preparative scale. This method was noted as a viable route in the process development for the drug Niraparib, which features a chiral piperidine core. nih.gov Biocatalytic methods, such as dynamic kinetic resolution involving enzymes, also represent an advanced strategy for obtaining enantiopure compounds. nih.gov

Modern Synthetic Enhancements and Green Chemistry Principles

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient processes. The synthesis of piperidines, including this compound, has benefited significantly from these "green chemistry" principles.

Key green enhancements include:

Catalytic Processes: The development of highly efficient catalysts, such as those based on rhodium nih.govacs.org, gold mdpi.com, or iron organic-chemistry.org, reduces the need for stoichiometric reagents, minimizing waste. A green chemistry approach for synthesizing N-substituted piperidones has been developed using such principles. nih.gov

Use of Greener Solvents: Many modern protocols aim to replace hazardous organic solvents with safer alternatives. Reactions in water are highly desirable, and procedures for piperidine synthesis from bio-renewable resources in water have been reported. rsc.org

Atom Economy: One-pot reactions, where multiple synthetic steps are carried out in the same flask without isolating intermediates, improve efficiency and reduce solvent waste and energy consumption. Microwave-assisted one-pot cyclocondensation of primary amines and alkyl dihalides in an aqueous medium is one such example. organic-chemistry.org

Renewable Feedstocks: A significant advancement is the synthesis of piperidine from bio-renewable starting materials like furfural, derived from biomass. nih.gov This sustainable approach reduces reliance on fossil fuels for producing valuable N-heterocycles. rsc.orgnih.gov

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. researchgate.netasianpubs.org The application of microwave irradiation in the synthesis of heterocyclic compounds, including piperidine derivatives, has been well-documented. nih.govresearchgate.net

In the context of synthesizing precursors to this compound, microwave assistance can be particularly advantageous. For instance, the cyclocondensation reactions to form the piperidine ring can be significantly expedited. asianpubs.org While specific studies on the direct microwave-assisted synthesis of this compound are not extensively reported, the synthesis of related benzimidazole (B57391) and perimidine derivatives showcases the potential of this technology. asianpubs.orgresearchgate.netmdpi.com In these examples, microwave irradiation dramatically reduces reaction times from hours to minutes and often results in excellent yields. asianpubs.orgmdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocyclic Compound

| Reaction | Conventional Heating | Microwave Irradiation | Yield (%) | Reference |

| Benzimidazole formation | 60 min | 5 min | 99.9 | mdpi.com |

This data suggests that applying microwave technology to the synthesis of this compound could offer similar benefits, optimizing the reaction through rapid and uniform heating.

Application of Phase-Transfer Catalysis in Reaction Efficiency

Phase-transfer catalysis (PTC) is a valuable synthetic tool that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This methodology can enhance reaction rates and yields by transporting a reactant from one phase to another where the reaction occurs.

In the synthesis of piperidine derivatives, PTC has been employed to effect cyclization reactions. For example, solid-liquid phase transfer catalysis conditions have been utilized for the cyclization of a 2,6-dibromocarboxylic ester with trichloroacetamide, which upon hydrolysis, yields an amino acid derivative. dtic.mil This approach could be conceptually applied to the synthesis of this compound precursors. The use of a phase-transfer catalyst can be particularly effective in the N-alkylation step, where the benzyl group is introduced onto the piperidine nitrogen, or in the alkylation of the α-carbon of a piperidine-2-carboxylate precursor to introduce the acetic acid side chain.

One-Pot Multicomponent Reactions for Scaffold Diversification

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of operational simplicity, time and resource efficiency, and the ability to rapidly generate libraries of structurally diverse molecules.

The synthesis of highly substituted piperidines can be achieved through one-pot MCRs. For instance, a one-pot, three-component condensation reaction can be employed to construct the piperidine scaffold. mdpi.com A notable example is the synthesis of 3-aryl/alkyl piperazin-2-ones through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. nih.gov Although this example leads to a piperazinone, the underlying principles of MCRs can be adapted for the synthesis of this compound analogues. By varying the initial building blocks, such as the aldehyde, amine, and the active methylene (B1212753) compound, a diverse range of substituted piperidine acetic acid derivatives can be accessed from a common synthetic pathway. researchgate.net

Comparative Analysis of Synthetic Efficiency and Yield Optimization

The selection of a synthetic route for a target molecule like this compound is often guided by a comparative analysis of various factors, including efficiency, yield, scalability, and purity of the final product.

Evaluation of Atom Economy and Scalability for Production

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Synthetic routes with high atom economy are more sustainable and cost-effective, especially for large-scale production.

Different synthetic strategies for piperidine derivatives exhibit varying levels of atom economy. For instance, cycloaddition reactions and MCRs are generally considered to have high atom economy as they form complex molecules with minimal byproduct formation. In contrast, multi-step syntheses involving protecting groups and subsequent deprotection steps tend to have lower atom economy.

The scalability of a synthetic route is another critical consideration for industrial applications. A scalable synthesis should be robust, safe, and economically viable when performed on a larger scale. The synthesis of a related compound, (S)-1-Benzyl-6-oxopiperidine-2-carboxylic acid, highlights a novel and potentially scalable route. researchgate.net Furthermore, the development of a scalable synthesis for (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol involved the evaluation of four different synthetic strategies, demonstrating the importance of route selection for efficient production. researchgate.net

Strategies for Maximizing Reaction Yield and Purity

Maximizing the yield and purity of this compound is crucial for its potential applications. Several strategies can be employed to achieve this:

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, reaction time, solvent, and catalyst can significantly impact the yield and purity. As seen in microwave-assisted synthesis, precise control over reaction conditions can lead to cleaner reactions and higher yields. mdpi.com

Purification Techniques: Effective purification methods are essential to isolate the desired product from byproducts and unreacted starting materials. A patent for piperidine acetic acid derivatives mentions the use of flash column chromatography and preparative reverse phase HPLC for purification, highlighting the importance of these techniques in achieving high purity. google.com

Catalyst Selection: The choice of catalyst can profoundly influence the outcome of a reaction. For instance, in the synthesis of chiral piperidines, the use of a rhodium catalyst in transfer hydrogenation proved to be highly effective. dicp.ac.cn Similarly, the selection of an appropriate catalyst in MCRs or PTC can enhance both yield and selectivity.

Structure Activity Relationship Sar and Rational Design with the 1 Benzyl 2 Piperidineacetic Acid Scaffold

Core Scaffold Modification and Analogue Design Principles

The N-benzyl group is a critical pharmacophoric element in many derivatives of this scaffold, often engaging in crucial cation-π or hydrophobic interactions within the target protein's binding site. nih.gov The nature and substitution pattern of this aromatic ring can profoundly influence potency and selectivity.

Detailed SAR studies on related N-benzylpiperidine derivatives have shown that modifications to the benzyl (B1604629) moiety are pivotal for tuning biological activity. For instance, in a series of compounds designed as dual inhibitors of acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT), the introduction of substituents on the benzyl ring led to significant variations in inhibitory activity. mdpi.com The design of these compounds often draws inspiration from established drugs like donepezil, which also features an N-benzylpiperidine moiety. nih.gov

Research into multi-target-directed ligands for Alzheimer's disease has demonstrated the synthetic versatility of the N-benzyl group. nih.gov The introduction of various substituents, such as halogens or electron-donating groups, at different positions on the phenyl ring allows for the fine-tuning of electronic and steric properties. This, in turn, modulates the binding affinity for targets like cholinesterases and influences properties such as blood-brain barrier permeability. nih.gov For example, in one study, a 3-chloro substitution on the benzyl ring was found to be favorable for activity. nih.gov

In the development of reversible inhibitors for monoacylglycerol lipase (B570770) (MAGL), another application of the benzylpiperidine scaffold, the benzyl group was systematically modified. unisi.it The synthesis allows for the introduction of various substituted benzyl chlorides to explore the chemical space and optimize target engagement. unisi.it Similarly, SAR studies of YC-1, an indazole derivative, showed that substitution at the ortho-position of the N-benzyl group with fluoro or cyano groups led to better inhibitory activity compared to meta or para substitutions. nih.gov

Table 1: Impact of N-Benzyl Substitution on Biological Activity of Selected Piperidine (B6355638) Derivatives

| Base Scaffold | N-Benzyl Substituent | Target(s) | Observed Effect of Substitution | Reference |

| N-benzylpiperidine-phthalimide | 3-chloro | Butyrylcholinesterase (BuChE), β-amyloid | Potent BuChE inhibition (IC₅₀ = 0.72 μM) and high β-amyloid anti-aggregation activity. | nih.gov |

| 1-benzyl-3-iodoindazole | 2-fluoro, 2-cyano | Soluble guanylyl cyclase (sGC) | Enhanced inhibitory activity compared to unsubstituted or meta/para substituted analogues. | nih.gov |

| 1-benzylpiperidine-isoquinoline | Various | Acetylcholinesterase (AChE), Serotonin Transporter (SERT) | Activity is modulated by the presence and position of substituents on the benzyl ring. | mdpi.com |

The primary goal of this bioisosteric replacement is to retain the essential binding interactions of the original carboxylate group while enhancing drug-like properties. researchgate.net This strategy is context-dependent, meaning the success of a particular isostere is specific to the drug and its target. nih.gov Therefore, screening a panel of surrogates is a common approach.

Common bioisosteric replacements for carboxylic acids can be broadly categorized as ionizable and neutral.

Ionizable Isosteres: These groups are acidic and are negatively charged at physiological pH, mimicking the charge of the carboxylate.

Tetrazoles: A widely used surrogate, the tetrazole ring is acidic and can form similar hydrogen bond interactions as a carboxylic acid. hyphadiscovery.com It can offer advantages by being less prone to acyl glucuronidation, a common metabolic pathway for carboxylic acids that can sometimes lead to reactive metabolites. researchgate.nethyphadiscovery.com

Hydroxamic Acids: These groups are moderately acidic and are potent metal chelators, a property that can be exploited in certain target classes like metalloenzymes. nih.gov

Acylsulfonamides and Others: Other acidic groups like N-acylsulfonamides, isooxazolols, and phosphonic/phosphinic acids are also employed to replicate the acidic nature of the parent molecule. nih.govhyphadiscovery.com

Neutral Isosteres: These groups are not ionized at physiological pH and rely on forming non-ionic interactions, such as hydrogen bonds or cation-π interactions, to mimic the carboxylate. hyphadiscovery.com This can be particularly advantageous for improving CNS penetration, where charged molecules face greater difficulty crossing the blood-brain barrier. nih.govhyphadiscovery.com Examples include specific ketone derivatives (e.g., trifluoromethylketones) which exist in equilibrium with a hydrated form that can act as a bioisostere. nih.gov

The choice of a bioisostere allows for the diversification of function, enabling chemists to modulate acidity, lipophilicity, metabolic stability, and target selectivity. nih.gov

Table 2: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere Class | Example | Key Properties | Potential Advantage | Reference |

| Ionizable (Acidic) | Tetrazole | Acidic (pKa ~4.5-5), Planar, Aromatic | Improved metabolic stability (avoids acyl glucuronidation), mimics ionic interactions. | researchgate.nethyphadiscovery.com |

| Ionizable (Acidic) | Hydroxamic Acid | Moderately acidic (pKa ~8-9), Metal chelator | Can introduce new binding modes (metal chelation), acts as H-bond donor/acceptor. | nih.gov |

| Neutral | Trifluoromethylketone (hydrate) | Forms a stable hydrate (B1144303) in vivo which is non-ionic. | Increased lipophilicity (for the ketone), potentially improved CNS penetration. | nih.gov |

Advanced SAR Methodologies

To accelerate the drug design process and gain deeper insights into the SAR of the 1-benzyl-2-piperidineacetic acid scaffold, advanced computational methodologies are employed. These in silico techniques help to build predictive models and visualize the key molecular features that drive biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., topological, electronic, spatial), QSAR models can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

In a broader context of piperidine-containing molecules, QSAR analysis performed on piperine (B192125) analogs identified key descriptors for activity, such as the partial negative surface area and the molecular shadow, which correlated with the inhibition of a bacterial efflux pump. unisi.it These models were validated using cross-validation and external test sets to ensure their predictive power. unisi.it Such studies demonstrate that QSAR can be a powerful tool for quantitatively understanding how structural modifications impact biological function and for designing new entities with potentially higher activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more intuitive understanding of the relationship between molecular properties and biological activity. It calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a series of molecules and uses statistical methods to correlate these fields with their activities. The results are often visualized as 3D contour maps, highlighting regions where steric bulk or specific electronic charges are favorable or unfavorable for activity.

A CoMFA study performed on a series of N-benzylpiperidine derivatives as acetylcholinesterase inhibitors provided significant insights into their binding requirements. The analysis generated a robust 3D-QSAR model with strong predictive ability, indicating a high correlation between the inhibitory activity and the steric and electronic fields of the compounds. nih.gov The resulting contour maps can guide further drug design; for example, a map might show a region where bulky, sterically favorable groups increase activity, or another region where electropositive potential is desired for optimal interaction with the enzyme's active site. nih.gov This level of detail allows medicinal chemists to rationally design new analogues with modifications targeted at these specific favorable regions.

Scaffold Hopping Strategies for Novel Chemical Entity Discovery

Scaffold hopping is a powerful drug design strategy that involves replacing the central core (scaffold) of a known active compound with a structurally different moiety while aiming to maintain or improve biological activity. nih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, a more favorable metabolic profile, or novel intellectual property. nih.govrsc.org

The strategy can range from minor modifications, such as replacing a carbon with a heteroatom in a ring, to the complete replacement of a core structure with a functionally equivalent but structurally distinct one. nih.gov For scaffolds related to benzylpiperidine, this could involve several approaches. One example from a related series involved replacing a 2-isoindoline moiety with an indanone moiety, which resulted in a potent acetylcholinesterase inhibitor, donepezil. This hop maintained the critical interactions while altering the core structure.

First-Degree (1°) Scaffold Hops and Their Pharmacological Impact

First-degree scaffold hops involve subtle modifications to the core structure, aiming to refine pharmacological activity. In the context of the this compound scaffold, these often involve altering substituents on the benzyl or piperidine rings or modifying the linker. For instance, in the development of dopamine (B1211576) D4 receptor antagonists, researchers systematically altered the linker length between a quinolinone nucleus and the basic piperidine nitrogen on analogs of a lead compound. mdpi.com Similarly, for acetylcholinesterase (AChE) inhibitors, introducing a phenyl group onto the nitrogen atom of amide moieties in related structures led to a significant enhancement in activity. nih.gov These minor changes, or "first-degree hops," allow for fine-tuning of the molecule's interaction with its biological target, demonstrating how small structural adjustments can have a substantial pharmacological impact.

Higher-Degree Scaffold Hops and Exploration of Chemical Space

Higher-degree scaffold hops entail more drastic structural changes, such as replacing a core ring system with a bioisosteric equivalent to explore new chemical space and improve properties. This strategy can lead to novel molecular classes with retained or enhanced activity. An example is the rational modification of the AChE inhibitor donepezil, which contains an N-benzylpiperidine core. nih.gov By modifying the core structure, new derivatives were designed as potential multi-target inhibitors. nih.gov

Another approach involves replacing a flexible side chain with a more rigid structure to lock the molecule into its bioactive conformation. In the development of AChE inhibitors, a flexible N-benzoylamino-ethyl side chain was successfully replaced with a rigid isoindolin-2-ylethyl moiety, which in turn could be substituted with an indanone moiety without a major loss of potency. ebi.ac.uk Computational tools can guide this exploration of chemical space by generating and evaluating new scaffolds based on predicted interaction energies with the target. nih.govnih.gov This receptor-based scaffold hopping has been used to identify novel chemotypes, such as incorporating a tetrazole moiety in the P2 position of angiotensin-1-converting enzyme (ACE) inhibitors, leading to potent and highly selective compounds. nih.gov

Design of Targeted Biological Agents

The this compound scaffold and its derivatives serve as a foundation for designing a wide array of targeted biological agents, from enzyme inhibitors to receptor antagonists and antimicrobial compounds.

Design of Enzyme Inhibitors (e.g., Acetylcholinesterase, Gamma-Secretase, Angiotensin-Converting Enzyme)

Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine moiety is a key feature in many potent AChE inhibitors, which are crucial in the management of Alzheimer's disease. nih.gov Rational design has led to the development of derivatives that act as dual inhibitors of both AChE and Butyrylcholinesterase (BuChE) or Histone Deacetylase (HDAC). nih.govnih.gov Structure-activity relationship studies have shown that replacing certain parts of the molecule with other heterobicyclic ring systems can yield highly potent and selective inhibitors. nih.gov For example, compound 19 (see table below) was found to be one of the most potent AChE inhibitors, with a selectivity 34,700 times greater for AChE over BuChE. nih.gov

Table 1: Activity of Selected N-Benzyl Piperidine Derivatives as Enzyme Inhibitors

This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme(s) | IC₅₀ (µM) | Notes | Source |

| 4a | AChE | 2.08 | Designed based on Donepezil structure. | nih.gov |

| BuChE | 7.41 | nih.gov | ||

| d5 | HDAC | 0.17 | Dual inhibitor. | nih.gov |

| AChE | 6.89 | nih.gov | ||

| d10 | HDAC | 0.45 | Dual inhibitor. | nih.gov |

| AChE | 3.22 | nih.gov | ||

| 19 | AChE | 0.0012 | Highly potent and selective inhibitor. | nih.gov |

Gamma-Secretase Modulators: The piperidine acetic acid structure is also a key scaffold for designing gamma-secretase modulators (GSMs), which are investigated for the treatment of Alzheimer's disease by altering the production of amyloid-beta (Aβ) peptides. nih.govnih.gov A novel series of piperidine-derived GSMs demonstrated potent in-vitro activity, with one compound found to decrease harmful Aβ42 levels while increasing Aβ38 levels. nih.gov This highlights the utility of the piperidine core in creating modulators that can selectively influence enzyme processing pathways. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE is a zinc metalloprotein and a central component of the renin-angiotensin system that regulates blood pressure. nih.gov The design of ACE inhibitors can benefit from incorporating elements of the this compound scaffold. For instance, the aromatic interaction between a benzyl group at a specific position and key residues in the enzyme's active site is thought to be responsible for the selectivity of some inhibitors. nih.gov Fragment-based design and scaffold hopping are employed to develop novel ACE inhibitors with improved domain selectivity, which could be useful in treating tissue injury and fibrosis. nih.gov

Design of Receptor Antagonists (e.g., Dopamine D4 Receptors)

The N-benzylpiperidine framework is a common pharmacophore for ligands targeting dopamine receptors, particularly the D4 subtype. mdpi.com Antagonists of the D4 receptor are being investigated as potential treatments for conditions like glioblastoma. nih.gov Starting from lead compounds, new analogs based on the 4-benzyl-piperidine scaffold have been synthesized and evaluated. mdpi.comnih.gov Docking studies reveal that the basic nitrogen of the piperidine ring forms key interactions with acidic residues like Asp115 in the D4 receptor, while the benzyl group participates in π-π stacking. chemrxiv.org

Table 2: Binding Affinity of Piperidine Analogs for Dopamine Receptors

This table is interactive. You can sort and filter the data.

| Compound | D₂ Receptor pKᵢ | D₃ Receptor pKᵢ | D₄ Receptor pKᵢ | Notes | Source |

| 7 | 6.8 | 7.3 | 8.9 | Potent and selective D₄R compound. | mdpi.com |

| 8 | 6.5 | 7.1 | 8.8 | 4-benzyl analog of compound 7. | mdpi.com |

| 12 | 6.6 | 7.3 | 8.9 | Derivative with modified linker. | mdpi.comnih.gov |

| 16 | 7.8 | 8.1 | 9.2 | Derivative with shifted piperidine nitrogen. | mdpi.comnih.gov |

Design of Antimicrobial and Antiviral Agents Leveraging the Piperidine Core

Antimicrobial Agents: The piperidine core is a valuable scaffold for the development of new antimicrobial agents. Derivatives of N-benzyl piperidin-4-one have been synthesized and shown to possess potent in vitro activity against fungi such as Aspergillus niger and bacteria like Escherichia coli. researchgate.net Further studies on other substituted piperidine derivatives have demonstrated significant antimicrobial activity against various plant pathogens, with the nature of the substitutions on the molecule influencing the potency. nih.gov

Antiviral Agents: The N-benzylpiperidine scaffold has also served as a starting point for the discovery of potent antiviral compounds. A library of 1,4,4-trisubstituted piperidines, derived from an N-benzylpiperidine hit, was evaluated for activity against coronaviruses. nih.gov The SAR study revealed that the N-benzyl group itself was superior to other substituents like hydrogen, methyl, or phenyl for antiviral activity. nih.gov However, replacing the N-benzyl with an N-phenylethyl group increased the anti-HCoV-229E activity twofold. nih.gov These findings underscore the piperidine core's potential in developing novel inhibitors of viral replication. nih.gov

Computational and Theoretical Investigations of 1 Benzyl 2 Piperidineacetic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of 1-benzyl-2-piperidineacetic acid and its derivatives. jksus.org These methods provide a fundamental understanding of the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a preferred computational method for studying hybrid materials and complex molecules, offering a good balance between accuracy and computational cost. jksus.org For piperidine (B6355638) derivatives, DFT methods such as B3LYP and WB97XD, often paired with basis sets like 6-311++G**, are used to perform geometry optimization. jksus.orgresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation.

The output of these calculations includes precise values for bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For instance, in a related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, the piperidine ring was found to adopt a chair conformation with its substituents in equatorial positions. researchgate.net The theoretical structural parameters obtained from DFT calculations are often compared with experimental data from techniques like single-crystal X-ray diffraction, with strong agreement indicating the accuracy of the computational model. researchgate.netnih.gov

Table 1: Representative Theoretical Bond Parameters for a Piperidine Derivative Core Structure (Note: This table presents typical data obtained from DFT calculations for related piperidine structures to illustrate the output of the analysis.)

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-C (phenyl ring) | 1.38 - 1.39 |

| Bond Length | C-N (piperidine ring) | ~1.46 |

| Bond Length | C-C (piperidine ring) | ~1.53 |

| Bond Angle | C-N-C (piperidine ring) | ~111° |

Data derived from principles discussed in cited literature. jksus.org

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity and charge transfer characteristics of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemjournal.kz

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemjournal.kznih.gov Conversely, a small energy gap indicates a more reactive molecule. nih.gov This analysis also helps understand intramolecular charge transfer processes, where electron density moves from the HOMO to the LUMO upon excitation. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov

Table 2: Example of FMO Analysis and Reactivity Descriptors for a Related Compound (Note: This table illustrates typical values obtained from DFT calculations for compounds analogous to this compound.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.22 |

| ELUMO | -0.14 |

| Energy Gap (ΔE) | 0.08 |

| Chemical Hardness (η) | 0.04 |

| Chemical Potential (μ) | -0.22 |

Data derived from principles and values for analogous compounds. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule. chemrxiv.orgrsc.org It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov The MEP surface helps predict how a molecule will interact with other species, particularly in biological systems. rsc.org

Different colors on the MEP map denote different potential values. Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These areas are often associated with electronegative atoms like oxygen or nitrogen. researchgate.net Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, commonly found around hydrogen atoms. nih.gov By identifying these nucleophilic and electrophilic sites, MEP analysis provides crucial insights into hydrogen bonding and other non-covalent interactions that are fundamental to ligand-receptor binding. jksus.orgchemrxiv.org

Computational methods are also employed to predict the Nonlinear Optical (NLO) properties of molecules, which are of interest for applications in photonics and optoelectronics. researchgate.net Molecules with significant NLO properties can alter the characteristics of light passing through them. DFT calculations can estimate key NLO parameters, including the nonlinear absorption coefficient (β), the nonlinear refractive index (n2), and the second-order hyperpolarizability (γ). researchgate.net

Studies on related piperidine and benzanthrone (B145504) derivatives have shown that chemical substitutions can significantly influence NLO properties. researchgate.net The presence of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer, leading to a stronger NLO response. researchgate.netnih.gov Theoretical calculations are often validated by experimental techniques like the Z-scan method, which measures the third-order NLO parameters. researchgate.net The agreement between theoretical and experimental results confirms the predictive power of the computational models. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are essential for studying how this compound and its analogues interact with biological targets such as proteins and enzymes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ekb.eg This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. nih.govnih.gov For piperidine derivatives, docking studies have been performed against various targets, including acetylcholinesterase (AChE), monoamine oxidase (MAO), and dopamine (B1211576) receptors, which are implicated in neurodegenerative diseases. nih.govsimulations-plus.comresearchgate.netmdpi.com

Docking simulations predict the binding affinity, often expressed as a docking score (e.g., Glide score) or an inhibition constant (Ki), which estimates the potency of the compound. nih.govresearchgate.net The analysis also reveals the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Crucial interactions with specific amino acid residues like Asp, Ser, and Tyr. nih.govresearchgate.net

Cation-π interactions: The N-benzyl piperidine motif is known to engage in these important interactions with aromatic residues of the target protein. nih.gov

Stacking interactions: π-π stacking between the aromatic rings of the ligand and residues like Tryptophan (Trp) and Tyrosine (Tyr). researchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to evaluate the stability of the predicted binding pose over time. nih.govktu.edu.tr MD simulations model the movement of every atom in the system, providing insights into the flexibility of the protein and the ligand and confirming the stability of key interactions. mdpi.com

Conformational Analysis and Energy Landscape Mapping

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For piperidine derivatives, the chair conformation is generally the most stable, but substitutions on the ring can lead to a variety of conformational possibilities, including boat and twist forms. The position of the substituent (axial vs. equatorial) significantly influences the molecule's shape and its ability to interact with a target receptor.

Conformational analysis of piperidine systems often involves a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. Molecular mechanics calculations, for instance, can predict the relative energies of different conformers. nih.gov For N-substituted piperidines, the orientation of the N-substituent adds another layer of complexity to the conformational landscape. In the case of this compound, both the benzyl (B1604629) group on the nitrogen and the acetic acid group on the C2 carbon will have preferred orientations that minimize steric hindrance and optimize electronic interactions.

Energy landscape mapping provides a comprehensive view of all possible conformations and the energy barriers between them. researchgate.net This mapping helps to understand the dynamic nature of the molecule and identify the most populated (lowest energy) conformational states. For 2-substituted piperidines, the preference for an axial or equatorial position of the substituent is influenced by a variety of factors including steric bulk and electronic effects. nih.gov In some cases, intramolecular hydrogen bonding can further stabilize a particular conformation. nih.gov

For example, studies on N-methyl piperidine have utilized time-resolved Rydberg fingerprint spectroscopy combined with DFT-SIC model calculations to explore its ultrafast conformational dynamics. rsc.org These investigations revealed an equilibrium between chair and twist conformers in the excited state, with distinct energy minima. rsc.org While not directly on this compound, this research highlights the sophisticated computational approaches available to map the energy landscapes of piperidine derivatives.

Table 1: Conformational Preferences in Substituted Piperidines

| Substituent Position | Preferred Conformation | Influencing Factors |

| 4-substituted | Similar to analogous cyclohexanes | Steric and electronic effects of the substituent |

| 2-substituted | Axial or Equatorial | Steric hindrance, electronic interactions, potential for intramolecular hydrogen bonding |

| N-substituted | Equatorial preference for NH-groups | Minimization of steric interactions |

This table summarizes general findings on conformational preferences in piperidine rings based on available literature.

In Silico Prediction and Virtual Screening Methodologies

In silico methods have become indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries and the prediction of their biological activities before synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds. For piperidine derivatives, 2D and 3D QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov

The process typically involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., size, shape, electronic properties). A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of these models is rigorously validated using internal and external test sets. nih.gov

Molecular docking is another powerful computational method used to predict the binding mode and affinity of a ligand to its target protein. dovepress.com This technique involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding energy. dovepress.com For piperidine derivatives, docking studies have been used to understand their interactions with receptors like the sigma-1 receptor (S1R) and to rationalize their binding affinities. nih.govrsc.org

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of known active compounds. It searches for new compounds with similar properties (e.g., shape, pharmacophore) to the known actives. Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score compounds from a library.

For piperidine-based compounds, both approaches can be valuable. If a set of active piperidine derivatives is known, ligand-based methods can be used to find novel scaffolds with similar features. If the crystal structure of the target protein is available, structure-based virtual screening can be employed to identify new piperidine derivatives that are predicted to bind with high affinity. The hits identified from virtual screening are then prioritized for experimental testing, significantly increasing the efficiency of the drug discovery process.

Table 2: In Silico Techniques in Piperidine Drug Discovery

| Technique | Application | Example |

| QSAR | Predicting biological activity based on chemical structure | Development of models to predict the inhibitory activity of furan-pyrazole piperidine derivatives. nih.gov |

| Molecular Docking | Predicting binding mode and affinity to a target protein | Investigating the interaction of piperine (B192125) derivatives with the PPARγ complex active site. dovepress.com |

| Virtual Screening | Identifying potential drug candidates from large compound libraries | Screening of piperidine/piperazine-based compounds to discover sigma receptor 1 (S1R) ligands. rsc.org |

This table provides an overview of common in silico methods and their applications in the study of piperidine derivatives.

Advanced Analytical Methodologies for the Research of 1 Benzyl 2 Piperidineacetic Acid

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-Benzyl-2-piperidineacetic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multi-Dimensional Techniques (HSQC, HMBC, NOESY, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons on the piperidine (B6355638) ring and the acetic acid side chain.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the carboxylic acid group would be confirmed by a signal in the downfield region (typically 170-180 ppm), while the aromatic carbons would appear around 125-140 ppm and the aliphatic carbons of the piperidine ring at higher field. rsc.org

Multi-Dimensional Techniques : To definitively assign each signal and confirm the connectivity, a series of 2D NMR experiments are utilized. researchgate.netresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment is used to differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the aliphatic signals from the piperidine ring and side chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the spatial relationship between the benzyl group and the acetic acid side chain relative to the piperidine ring.

Predicted NMR Data for this compound ¹H NMR Predicted Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (CH₂) | 3.5-4.0 | Singlet or Doublet of Doublets |

| Piperidine Ring CH | 2.5-3.2 | Multiplets |

| Piperidine Ring CH₂ | 1.4-1.9 | Multiplets |

| Acetic Acid CH₂ | 2.3-2.6 | Multiplet |

¹³C NMR Predicted Chemical Shifts

| Carbons | Predicted Chemical Shift (δ ppm) |

|---|---|

| Carboxylic Acid (C=O) | 170-180 |

| Aromatic C (quaternary) | 135-140 |

| Aromatic CH | 125-130 |

| Benzylic CH₂ | 60-65 |

| Piperidine C2 (CH) | 55-60 |

| Piperidine C6 (CH₂) | 50-55 |

| Acetic Acid CH₂ | 35-45 |

| Piperidine C3, C4, C5 (CH₂) | 20-35 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Accuracy

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of this compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). mdpi.com Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₉NO₂), the theoretical exact mass is calculated, and the experimental value obtained from HRMS is compared to confirm the molecular formula, providing a high degree of confidence in the compound's identity. rsc.org

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. researchgate.netnist.gov

Carboxylic Acid : A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. masterorganicchemistry.com

C-H Bonds : Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and methylene groups appear just below 3000 cm⁻¹.

C-N Bond : The C-N stretching vibration of the tertiary amine is typically weaker and found in the 1000-1250 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Sharp, Strong |

| Aromatic Ring | C-H stretch | 3010-3100 | Medium |

| Aliphatic Chains | C-H stretch | 2850-2960 | Medium-Strong |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for separating this compound from reaction impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. nih.gov A common approach is reversed-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (like C18-modified silica). A polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, is used for elution. An acid modifier like formic acid is often added to ensure the carboxylic acid group is protonated for better peak shape. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, usually by a UV detector set to a wavelength where the benzyl group absorbs.

Chiral HPLC for Enantiomer Separation and Purity Determination

The carbon atom at position 2 of the piperidine ring is a chiral center, meaning this compound exists as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a sample. nih.govusask.ca This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute as separate peaks. researchgate.netmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, OJ-H), are frequently effective for separating this class of compounds. nih.gov The mobile phase often consists of a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier to improve peak shape. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the identification and quantification of trace-level impurities in pharmaceutical compounds, including this compound. Its high sensitivity and selectivity enable the detection of minute impurities that may arise during synthesis or degradation.

The methodology involves the separation of the target compound from its impurities using liquid chromatography, followed by their detection and characterization by tandem mass spectrometry. The choice of chromatographic conditions, such as the stationary phase (e.g., C18 column) and mobile phase composition (e.g., a gradient of acetonitrile and water with additives like formic acid), is critical for achieving optimal separation.

In the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI), and then fragmented. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, a high degree of specificity and sensitivity can be achieved. This allows for the confident identification and quantification of known and unknown impurities, even at levels below 0.1%. libretexts.org

Validation of the LC-MS/MS method is essential to ensure its reliability. This includes assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). For instance, a method for a related compound, 1-benzylpiperazine, demonstrated linearity over a specific concentration range with a high correlation coefficient (r² ≥ 0.99) and good extraction efficiencies. researchgate.net

Table 1: Representative LC-MS/MS Parameters for Trace Impurity Analysis

| Parameter | Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions | Specific precursor and product ions for this compound and potential impurities |

Flash Column Chromatography for Compound Purification

Flash column chromatography is a widely used and efficient technique for the preparative purification of organic compounds like this compound from reaction mixtures. thermofisher.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity.

The selection of an appropriate solvent system is paramount for a successful separation. This is often determined by preliminary analysis using thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for the target compound. irdg.org For compounds with a piperidine ring, which is basic, the acidic nature of the silica gel can lead to poor separation and tailing of the peak. To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), is often added to the eluent system to neutralize the acidic sites on the silica. irdg.orgmt.com

The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto the top of the packed column. The eluent is then passed through the column under positive pressure, and fractions are collected and analyzed to isolate the pure this compound.

Table 2: Exemplary Solvent Systems for Flash Column Chromatography of Piperidine Derivatives

| Polarity of Compound | Recommended Solvent System | Modifier for Basic Compounds |

| Nonpolar | Hexane/Ethyl Acetate (e.g., 9:1) | 0.1% Triethylamine |

| Moderately Polar | Hexane/Ethyl Acetate (e.g., 1:1) | 0.1% Triethylamine |

| Polar | Dichloromethane/Methanol (e.g., 95:5) | 0.1% Triethylamine |

In-line and Real-time Reaction Monitoring Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Progress Monitoring

In-line Fourier-Transform Infrared (FTIR) spectroscopy is a valuable Process Analytical Technology (PAT) tool that enables real-time monitoring of chemical reactions, including the synthesis of this compound. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously collected without the need for sampling. jascoinc.com

This technique allows for the tracking of the concentration of reactants, intermediates, and products throughout the course of the reaction by monitoring the changes in their characteristic infrared absorption bands. For example, in a hypothetical synthesis of this compound, one could monitor the disappearance of the characteristic peaks of the starting materials and the simultaneous appearance of the peaks corresponding to the product.

The real-time data obtained from in-line FTIR provides a deeper understanding of the reaction kinetics, helps to identify the reaction endpoint accurately, and can detect the formation of any transient intermediates or by-products. mt.comacs.org This information is crucial for optimizing reaction conditions to improve yield and purity.

Table 3: Hypothetical Key Infrared Bands for Monitoring the Synthesis of this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Monitored Change |

| Reactant (e.g., C=O of a precursor) | 1700-1750 | Decrease in intensity |

| Reactant (e.g., N-H of a precursor) | 3300-3500 | Decrease in intensity |